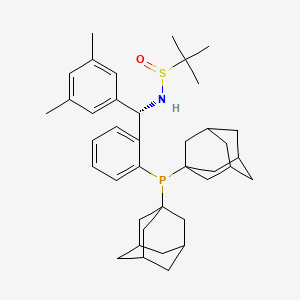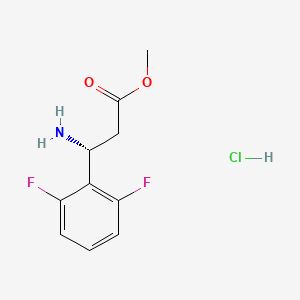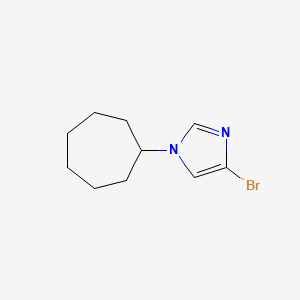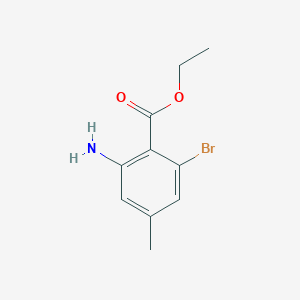
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide is a chemical compound with the molecular formula C9H7ClF3N3O4 and a molecular weight of 313.62 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with chloro, trifluoroethoxy, and acetamide groups
Métodos De Preparación
The synthesis of N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide involves a series of organic reactions. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-2-(2,2,2-trifluoroethoxy)pyridine.
Nitration: The pyridine derivative undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group.
Acetylation: Finally, the amine group is acetylated to form the acetamide derivative.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. These conditions include controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit a particular enzyme by binding to its active site, preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)amine: This compound lacks the acetamide group and may have different reactivity and applications.
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)thioacetamide: The sulfur atom in the thioacetamide group can impart different chemical properties and reactivity.
This compound derivatives: Various derivatives can be synthesized by modifying the functional groups attached to the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8ClF3N2O2 |
|---|---|
Peso molecular |
268.62 g/mol |
Nombre IUPAC |
N-[6-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C9H8ClF3N2O2/c1-5(16)14-6-2-3-7(10)15-8(6)17-4-9(11,12)13/h2-3H,4H2,1H3,(H,14,16) |
Clave InChI |
WIEJAYBGIIKEQF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(N=C(C=C1)Cl)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13646582.png)

![1-[(Tert-butoxy)carbonyl]-3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid](/img/structure/B13646596.png)




![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13646630.png)


